N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that features a furan ring and a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate amines and quinoxaline derivatives. One common method involves the use of microwave-assisted conditions to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like ethyl acetate and hexane for purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinoxaline core can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with various biomolecules, such as proteins and enzymes, potentially altering their activity and function . The furan ring and quinoxaline core play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its pro-cognitive properties and interactions with monoamine oxidases.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Exhibits significant biological activities, including antibacterial and anticancer properties.
Uniqueness
N-(furan-2-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its combination of a furan ring and a quinoxaline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O4 |
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Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c18-12(15-7-9-2-1-5-21-9)8-3-4-10-11(6-8)17-14(20)13(19)16-10/h1-6H,7H2,(H,15,18)(H,16,19)(H,17,20) |
InChI Key |
RDTIAAHDZFKMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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